molecular formula C8H9NO2S B2816109 2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid CAS No. 52758-87-9

2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid

Cat. No.: B2816109
CAS No.: 52758-87-9
M. Wt: 183.23
InChI Key: GVLBEMCCEBDDMC-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid is a sulfur-containing acetic acid derivative characterized by a pyridin-4-ylmethyl group attached via a sulfanyl (thioether) linkage to the α-carbon of the acetic acid backbone. This structure confers unique electronic and steric properties due to the pyridine ring’s aromaticity and nitrogen atom, which can participate in hydrogen bonding and coordination chemistry.

Properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBEMCCEBDDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid typically involves the following steps :

    Reaction of Pyridine with Thiol: Pyridine is reacted with a thiol to form pyridine-4-ylmethylthiol.

    Reaction with Bromoacetic Ester: The pyridine-4-ylmethylthiol is then reacted with bromoacetic ester to yield pyridine-4-ylmethylsulfanylacetic acid.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 25°C, 6 h2-[(Pyridin-4-ylmethyl)sulfinyl]acetic acid78%
mCPBA (1.2 eq)DCM, 0°C → RT, 2 h2-[(Pyridin-4-ylmethyl)sulfonyl]acetic acid92%
KMnO₄ (aq)H₂SO₄, 60°C, 4 hSulfone derivative + partial decarboxylation65%

Key findings :

  • Oxidation selectivity depends on the oxidant strength. mCPBA produces sulfones quantitatively, while H₂O₂ yields sulfoxides.

  • Strong oxidants like KMnO₄ may degrade the acetic acid moiety .

Substitution at the Carboxylic Acid Group

The carboxylic acid group participates in nucleophilic acyl substitution reactions.

Esterification

Reagent Conditions Product Yield Reference
MeOH, H₂SO₄ (cat.)Reflux, 12 hMethyl 2-[(pyridin-4-ylmethyl)sulfanyl]acetate85%
EtOH, DCC/DMAPRT, 24 hEthyl ester91%

Amidation

Reagent Conditions Product Yield Reference
NH₃ (g), DCCTHF, 0°C → RT, 8 h2-[(Pyridin-4-ylmethyl)sulfanyl]acetamide76%
Benzylamine, EDCI/HOBtDCM, RT, 12 hN-Benzyl derivative88%

Mechanistic notes :

  • Esterification proceeds via acid-catalyzed Fischer esterification or coupling reagents (e.g., DCC) .

  • Amidation requires activation of the carboxylate for nucleophilic attack .

Reactivity of the Pyridine Ring

The pyridine moiety undergoes electrophilic substitution and coordination chemistry.

Electrophilic Substitution

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 1 h3-Nitro-pyridin-4-yl derivative42%
Br₂, FeBr₃DCM, RT, 3 h3-Bromo-pyridin-4-yl derivative35%

Metal Coordination

Metal Salt Conditions Complex Application
CuCl₂MeOH, RT, 2 h[Cu(C₈H₈NO₂S)₂]·2H₂OCatalysis studies
Fe(NO₃)₃H₂O/EtOH, 60°C, 6 hOctahedral Fe(III) complexMagnetic materials

Observations :

  • Nitration and bromination occur preferentially at the pyridine meta position due to electron-withdrawing effects of the sulfanylacetic acid chain .

  • The pyridine nitrogen serves as a Lewis base in metal coordination, forming stable chelates .

Degradation Pathways

Under extreme conditions, the compound decomposes via:

  • Thermal decarboxylation : Above 200°C, releases CO₂ to form 2-(pyridin-4-ylmethyl)sulfanylethane.

  • Acidic hydrolysis : Concentrated HCl (6M) cleaves the sulfanyl bridge, yielding pyridin-4-ylmethanethiol and glycolic acid .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Catalyst Dependence
Sulfanyl oxidationFast45–60Oxidant-specific
EsterificationModerate70–85Acid/coupling reagents
Pyridine nitrationSlow110–130Strong acid required

Scientific Research Applications

2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their structure and function. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Pyridyl-Substituted Analogs

  • 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid ():
    This compound features a pyrimidine-pyridyl hybrid substituent. The pyridin-2-yl group’s nitrogen adopts a different coordination geometry compared to the pyridin-4-ylmethyl group in the target compound. Crystal structure analysis reveals planar pyrimidine-pyridyl systems, enabling π-π stacking and metal coordination via sulfur and nitrogen atoms .
  • 2-(2-Pyridylsulfanyl)acetic acid ():
    The pyridin-2-yl group directly bonded to sulfur creates a bidentate ligand capable of coordinating metals through both sulfur and pyridyl nitrogen. In contrast, the pyridin-4-ylmethyl group in the target compound may exhibit weaker metal-binding affinity due to steric hindrance from the methylene spacer .

Heterocyclic and Aromatic Substituents

  • 2-{[6-Phenylthieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid (): The thienopyrimidine moiety introduces fused heterocyclic aromaticity, enhancing rigidity and conjugation. Such structures are common in pharmaceutical intermediates (e.g., kinase inhibitors), whereas the pyridin-4-ylmethyl group may prioritize solubility and metabolic stability .
  • 2-[(4-Nitrophenyl)sulfanyl]acetic acid ():
    The electron-withdrawing nitro group increases acidity (pKa ~1.5–2.5) and oxidative susceptibility of the sulfanyl group. The pyridin-4-ylmethyl group, being electron-neutral, likely offers greater stability .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Key Reactivity
2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid* C₈H₉NO₂S Not reported Polar solvents Oxidation-prone sulfanyl; metal coordination via pyridine N
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₁H₈N₃O₂S Not reported Methanol, DMSO Forms coordination polymers
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid C₆H₁₀O₂S₂ 44.3 Hexanes, ether RAFT polymerization agent
2-[(4-Nitrophenyl)sulfanyl]acetic acid C₈H₇NO₄S Not reported DCM, acetone High acidity; prone to oxidation

*Predicted properties based on analogs.

Biological Activity

2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid, also known by its chemical identifier and CAS number 52758-87-9, is a compound that exhibits a range of biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NO2SC_9H_{11}NO_2S. Its structure features a pyridine ring attached to a sulfanyl group, which contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfanyl groups can exhibit significant antimicrobial activity. For instance, derivatives of this compound have been investigated for their efficacy against various bacterial strains. A study reported an IC50 value of approximately 60 nm for related pyridyl derivatives against certain pathogens, suggesting substantial antimicrobial potential .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This is particularly relevant in conditions such as asthma and rheumatoid arthritis, where modulation of immune responses is beneficial .

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes involved in inflammatory pathways. It may act as an antagonist to chemoattractant receptors expressed on Th2 cells, thereby altering the migration and activation of these immune cells . This mechanism highlights its potential as a therapeutic agent in allergic conditions.

Study on Antimicrobial Activity

A recent laboratory study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridine ring significantly enhanced the activity against Staphylococcus aureus and Escherichia coli. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers administered this compound in a murine model of allergic asthma. The treatment resulted in a marked reduction in eosinophil infiltration into lung tissues and decreased levels of interleukin (IL)-5 and IL-13 in bronchoalveolar lavage fluid. These findings support the compound's role in modulating Th2-mediated inflammation .

Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)Biological Activity
This compound~60Antimicrobial
Related Pyridyl Derivative~33Anti-inflammatory
Sulfoxide Linker Compound~15Enhanced potency over sulfide analogs

The comparative analysis indicates that while this compound shows promising biological activity, modifications such as converting the sulfide to sulfoxide can significantly enhance its potency.

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